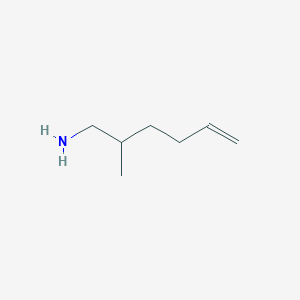

2-Methylhex-5-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylhex-5-en-1-amine is an organic compound with the CAS Number: 1339029-84-3 . It has a molecular weight of 113.2 and is typically in liquid form . The IUPAC name for this compound is 2-methyl-5-hexen-1-amine .

Molecular Structure Analysis

The InChI code for 2-Methylhex-5-en-1-amine is 1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

2-Methylhex-5-en-1-amine is a liquid . It has a molecular weight of 113.2 .Aplicaciones Científicas De Investigación

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals have been studied, providing insights into the reaction mechanisms and kinetics. For instance, the 5-methylhex-1-yl radical's decomposition at high temperatures and pressures leads to the formation of various alkenes, with a mechanism involving intramolecular H-transfer reactions (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis of New Classes of Deoxyaminosugars

The compound has been used in the synthesis of new classes of aminosugars. For example, Michael addition reaction with various amines has been utilized to generate gluco- derivatives, indicating its potential in the development of novel aminosugars (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Atmospheric Chemistry of Amines

A theoretical study focused on the reaction kinetics of amines in the atmosphere, particularly in the context of CO2 capture technologies. The study provides insights into the environmental impact and dispersion of these compounds (Manzoor, Simperler, & Korre, 2015).

Polymerization Studies

The copolymerization of styrene with 5-methylhex-1-ene has been explored, revealing the creation of copolymers with heterogeneous composition and diverse applications (Anderson, Burnett, & Tait, 1962).

Production of Furan-Derived Amines

Research has been conducted on the efficient production of furan-derived amines from related compounds, highlighting the potential for biomass conversion into valuable intermediates (Jiang et al., 2020).

Gel Inhibitor Assisted Dissolution of Polyaniline

The use of 2-methylaziridine as an additive with N-methyl-2-pyrrolidone demonstrated its effectiveness in inhibiting gel formation and enhancing solubility in polymer solutions (Yang & Mattes, 1999).

Electrochemical Synthesis

Electrochemical synthesis involving acetylenic amines and carbon dioxide has been achieved, providing a pathway for producing various compounds while avoiding harmful chemicals (Feroci et al., 2005).

Propiedades

IUPAC Name |

2-methylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDAVAJXFVJEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylhex-5-en-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2952337.png)

![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

![4-chloro-3-[(Z)-(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)